molecular formula C10H14ClNO2S B6278240 8-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride CAS No. 2825007-88-1

8-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride

Cat. No. B6278240
CAS RN: 2825007-88-1
M. Wt: 247.7
InChI Key:
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Description

8-(Aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride (AMBTH) is a synthetic compound that has been widely studied due to its potential applications in scientific research and laboratory experiments. It is a white crystalline powder that is soluble in water and other polar solvents. AMBTH is a versatile compound that has been used in a variety of different fields, including biochemistry, physiology, and pharmacology.

Scientific Research Applications

8-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of various compounds, including heterocyclic compounds, polymers, and organic compounds. It has also been used as a catalyst in the synthesis of peptides, proteins, and other biological compounds. Additionally, 8-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride has been used as a fluorescent probe for studying the structure and function of proteins and other biological molecules.

Mechanism of Action

The exact mechanism of action of 8-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride is not fully understood. However, it is believed to interact with various biological molecules, including proteins, lipids, and nucleic acids. It has been suggested that 8-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride may bind to certain amino acids, such as tyrosine, in proteins and other molecules, resulting in changes in the structure and/or function of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride are not fully understood. However, it has been shown to have an inhibitory effect on the activity of certain enzymes, including proteases and phosphatases. Additionally, 8-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride has been shown to have an inhibitory effect on the activity of certain ion channels, such as the potassium channel. Furthermore, 8-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride has been shown to have an inhibitory effect on the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

8-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. Additionally, it is soluble in a variety of solvents, making it easy to use in a variety of different experiments. However, there are also some limitations to using 8-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride in lab experiments. For example, it can be toxic in large doses and can cause skin irritation. Additionally, it may interact with other compounds in a laboratory setting, which can affect the results of experiments.

Future Directions

There are a variety of potential future directions for 8-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride. One potential direction is to use it as a fluorescent probe for studying the structure and function of proteins and other biological molecules. Additionally, it may be useful for the synthesis of various compounds, such as heterocyclic compounds, polymers, and organic compounds. Furthermore, it may be useful for the study of certain enzymes, ion channels, and bacteria. Finally, it may be useful for the development of new drugs and therapeutics.

Synthesis Methods

8-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride can be synthesized using a variety of different methods. One of the most common methods is known as the “Friedel-Crafts acylation”, which involves reacting an aromatic compound with an acid chloride in the presence of an aluminum chloride catalyst. The resulting product is a substituted benzothiopyran, which can then be hydrolyzed and treated with hydrochloric acid to obtain 8-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride. Another method of synthesis involves the reaction of an aromatic compound with a sulfonyl chloride in the presence of a base, followed by hydrolysis and treatment with hydrochloric acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride' involves the reaction of 2-chloro-3,4-dihydro-1lambda6-benzothiopyran-1,1-dione with ethylenediamine followed by hydrochloric acid treatment.", "Starting Materials": [ "2-chloro-3,4-dihydro-1lambda6-benzothiopyran-1,1-dione", "ethylenediamine", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-chloro-3,4-dihydro-1lambda6-benzothiopyran-1,1-dione is dissolved in a suitable solvent such as dichloromethane.", "Step 2: Ethylenediamine is added to the reaction mixture and the reaction is allowed to proceed at room temperature for several hours.", "Step 3: The reaction mixture is then treated with hydrochloric acid to form the hydrochloride salt of the desired compound.", "Step 4: The product is isolated by filtration, washed with a suitable solvent, and dried under vacuum." ] }

CAS RN

2825007-88-1

Product Name

8-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride

Molecular Formula

C10H14ClNO2S

Molecular Weight

247.7

Purity

95

Origin of Product

United States

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